5-Chlorothiazolo[4,5-d]pyrimidin-7-amine

Medicinal Chemistry HIV-1 NNRTI

5-Chlorothiazolo[4,5-d]pyrimidin-7-amine (CAS: 2090316-23-5) is a chlorinated, amino-substituted thiazolo[4,5-d]pyrimidine. This scaffold serves as a 7-thia-isostere of purine, replacing the nitrogen at position 7 with a sulfur atom, a strategic bioisosteric modification that fundamentally alters its hydrogen-bonding and molecular recognition properties.

Molecular Formula C5H3ClN4S
Molecular Weight 186.62 g/mol
Cat. No. B13649408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorothiazolo[4,5-d]pyrimidin-7-amine
Molecular FormulaC5H3ClN4S
Molecular Weight186.62 g/mol
Structural Identifiers
SMILESC1=NC2=NC(=NC(=C2S1)N)Cl
InChIInChI=1S/C5H3ClN4S/c6-5-9-3(7)2-4(10-5)8-1-11-2/h1H,(H2,7,9,10)
InChIKeyHNFZFBDAXWFNTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chlorothiazolo[4,5-d]pyrimidin-7-amine: A Critical Purine Isostere Intermediate for Targeted Library Synthesis and Drug Discovery Procurement


5-Chlorothiazolo[4,5-d]pyrimidin-7-amine (CAS: 2090316-23-5) is a chlorinated, amino-substituted thiazolo[4,5-d]pyrimidine . This scaffold serves as a 7-thia-isostere of purine, replacing the nitrogen at position 7 with a sulfur atom, a strategic bioisosteric modification that fundamentally alters its hydrogen-bonding and molecular recognition properties . Its primary value lies not as a standalone bioactive entity but as a versatile, bifurcated synthetic intermediate where the C5-chloro and C7-amino substituents provide orthogonal reactive handles for selective, sequential functionalization in medicinal chemistry campaigns .

Why Generic Purine Isosteres Cannot Substitute for 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine in Targeted Synthesis and Lead Optimization


The assumption that different thiazolopyrimidine or purine isosteres are interchangeable intermediates is a high-risk endeavor in drug discovery, potentially leading to irreproducible structure-activity relationships (SAR) and failed lead optimization. 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine possesses a unique orthogonal reactivity profile: the chlorine at C5 is a site for nucleophilic aromatic substitution (e.g., with thiols, amines, or alkoxides), while the amine at C7 can be independently functionalized or remain as a key pharmacophoric hydrogen-bond donor . This is distinctly different from common alternatives like 5,7-dichlorothiazolo[4,5-d]pyrimidine, which forces the same reaction type at both positions, or 7-amino-5-thio-thiazolo[4,5-d]pyrimidines, which pre-install a sulfur linker [1]. Substituting these analogs would yield a different vector of diversification, a distinct exit vector geometry, and a consequently divergent library of final compounds, fundamentally altering the biological outcome [2].

Quantifiable Evidence for the Differentiated Synthetic Utility of 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine in Drug Discovery


Orthogonal Reactivity vs. 5,7-Dichlorothiazolo[4,5-d]pyrimidine in HIV-1 NNRTI Synthesis

In the synthesis of next-generation HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine is a critical intermediate, enabling a regioselective O-arylation at C7 with 4-hydroxy-3,5-dimethylbenzonitrile without protecting the C7-amine, a feat impossible with the symmetrical 5,7-dichloro analog. The patent exemplifies this with compound 7a, where the 7-amine is directly functionalized, a step that would require complex protection/deprotection strategies with the dichloro comparator, leading to lower overall yields and increased purification burden [1].

Medicinal Chemistry HIV-1 NNRTI Orthogonal Synthesis

Pre-Installed C7-Amine for CX3CR1 Antagonist Pharmacophore vs. 7-Unsubstituted Analogs

Structure-activity relationship (SAR) studies on thiazolo[4,5-d]pyrimidine-based CX3CR1 antagonists unequivocally demonstrate that the 7-amino group is a critical hydrogen-bond donor for receptor affinity and selectivity. The 7-amino-5-thio-thiazolo[4,5-d]pyrimidine series, exemplified by compounds 18a and 24h, achieves high CX3CR1 affinity and selectivity over CXCR2 [1]. 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine provides this essential 7-amino group pre-installed, allowing direct diversification at C5 to explore the lipophilic pocket. Starting with a 5-chloro-7-H analog would require a late-stage, low-yielding amination step, or preclude key interactions altogether.

Chemokine Receptor CX3CR1 Antagonist Multiple Sclerosis Pharmacophore

Superior Solubility Profile vs. Triazolo-Pyrimidine Isosteres for In Vitro Assay Compatibility

A key challenge with purine isosteres like 5-chloro-triazolo[4,5-d]pyrimidin-7-amines is their poor aqueous solubility, which complicates in vitro assay formatting and can lead to false negatives in high-throughput screens. The thiazolo[4,5-d]pyrimidine core, incorporating a sulfur atom, demonstrates intrinsically more favorable physicochemical properties. Computational predictions for the thiazolo core indicate reduced crystal packing energy and improved calculated LogP values (cLogP), translating to enhanced solubility [1]. For 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine, this results in a compound that is easier to formulate for biological assays compared to its triazole counterpart, 5-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine .

Physicochemical Properties Aqueous Solubility Drug-likeness ADME

Proven Scaffold for Kinase Inhibitor Design vs. Non-Isosteric Heterocycles in PI3K Patent Space

The thiazolo[4,5-d]pyrimidine core is a validated, privileged scaffold for ATP-competitive kinase inhibition, specifically highlighted in patent literature for PI3K inhibitors (US8158626) [1]. Unlike non-purine mimetic heterocycles that require de novo structure-based drug design, 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine allows for a direct purine scaffold hopping approach. It maps the key hydrogen-bonding interactions of adenine within the ATP-binding pocket but introduces a distinct sulfur atom that can engage in additional hydrophobic and chalcogen bonding interactions, a feature absent in the natural purine core or simpler pyrimidine derivatives [2].

Kinase Inhibitor PI3K Cancer Scaffold Hopping

High-Impact Research and Industrial Applications for 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine Based on Validated Differentiation


Synthesis of Orthogonally Functionalized HIV-1 NNRTI Libraries

Utilize the bifurcated reactivity to construct a focused library of thiazolo[4,5-d]pyrimidine-based NNRTIs. The C7-amine is reacted with a diverse set of aromatic nitriles, while the C5-position is subsequently diversified via nucleophilic substitution or cross-coupling, directly generating analogs of the potent inhibitors described in patent US20200361959A1 [1]. This strategy circumvents the failed orthogonal selectivity of using a symmetric 5,7-dichloro starting material.

Exploration of CNS-Penetrant CX3CR1 Antagonists for Neuroinflammation

Leverage the pre-installed 7-amino pharmacophore to synthesize novel CX3CR1 antagonists. By introducing diverse thiols or other nucleophiles at the C5 position, a systematic SAR exploration of the lipophilic pocket can be conducted. This directly feeds into a lead optimization program targeting multiple sclerosis and other neuroinflammatory conditions, as outlined in the foundational work by Karlström et al. [1].

PI3K Isoform-Selectivity Profiling via Core Scaffold Hopping

Apply the thiazolo[4,5-d]pyrimidine core as a purine mimetic to a PI3K inhibitor program. By functionalizing the C5 and C7 positions, probe the steric and electronic effects of the 7-thia substitution on PI3K isoform selectivity (alpha, beta, gamma, delta) and compare directly to analogous purine-based inhibitors. This exploration is supported by the patent activity claiming this exact core for PI3K inhibition [1].

Physicochemical Property Optimization of Purine-Isostere Hit Molecules

Replace a problematic triazolopyrimidine or purine core in a lead series with the thiazolo[4,5-d]pyrimidine scaffold to potentially improve aqueous solubility and reduce non-specific binding. The 5-chloro-7-amino substitution allows for a direct translation of existing SAR vectors onto a new core with inherently different physicochemical properties, as suggested by computational drug-likeness analyses [1].

Quote Request

Request a Quote for 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.